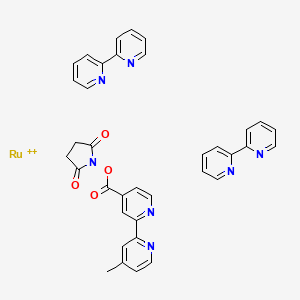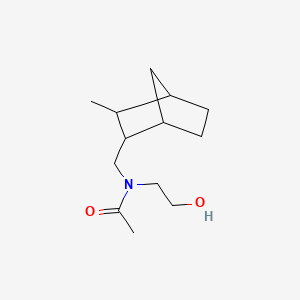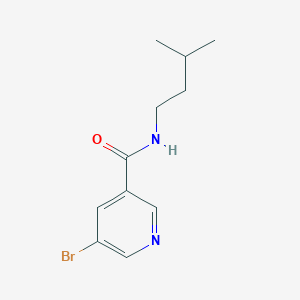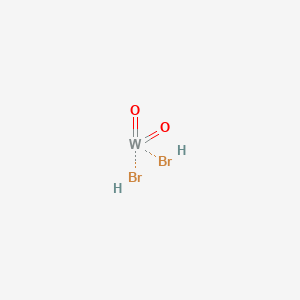
Tungsten dibromide dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tungsten dibromide dioxide is an inorganic compound with the chemical formula WO₂Br₂The compound is characterized by its orange crystalline appearance and has a molecular weight of 375.65 g/mol . This compound is a member of the tungsten oxide halides family, which are compounds containing tungsten, oxygen, and halogen elements.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tungsten dibromide dioxide can be synthesized through the reaction of tungsten trioxide (WO₃) with carbon tetrabromide (CBr₄). The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The reaction can be represented as follows: [ \text{WO}_3 + 2 \text{CBr}_4 \rightarrow \text{WO}_2\text{Br}_2 + 2 \text{COBr}_2 ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-temperature reactors and precise control of reaction parameters to optimize yield and purity. The process may also include purification steps to remove any by-products or impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Tungsten dibromide dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The bromine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen (H₂) or carbon monoxide (CO) can be used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine (Cl₂) or iodine (I₂).
Major Products Formed:
Oxidation: Higher tungsten oxides such as tungsten trioxide (WO₃).
Reduction: Lower tungsten oxides such as tungsten dioxide (WO₂).
Substitution: Compounds like tungsten dichloride dioxide (WO₂Cl₂) or tungsten diiodide dioxide (WO₂I₂).
Applications De Recherche Scientifique
Tungsten dibromide dioxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other tungsten compounds and as a catalyst in various chemical reactions.
Biology: Research is being conducted on its potential use in biological imaging and as a contrast agent due to its unique optical properties.
Medicine: The compound’s photothermal properties are being explored for applications in cancer therapy, where it can be used to target and destroy cancer cells through localized heating.
Industry: this compound is used in the production of advanced materials, including coatings and sensors, due to its high stability and unique electronic properties
Mécanisme D'action
The mechanism by which tungsten dibromide dioxide exerts its effects is primarily related to its ability to interact with light and heat. The compound’s molecular structure allows it to absorb and convert light energy into heat, making it useful in photothermal applications. Additionally, its interaction with other molecules and materials can lead to changes in electronic and optical properties, which are harnessed in various technological applications .
Comparaison Avec Des Composés Similaires
Tungsten dioxide (WO₂): A lower oxide of tungsten with similar structural properties but different reactivity.
Tungsten trioxide (WO₃): A higher oxide of tungsten with distinct electronic and optical properties.
Tungsten dichloride dioxide (WO₂Cl₂): A halide oxide similar to tungsten dibromide dioxide but with chlorine instead of bromine.
Tungsten diiodide dioxide (WO₂I₂): Another halide oxide with iodine instead of bromine .
Uniqueness: this compound stands out due to its specific combination of tungsten, oxygen, and bromine, which imparts unique properties such as high thermal stability, distinct optical characteristics, and versatile reactivity. These properties make it particularly valuable in applications requiring precise control of electronic and photothermal behavior.
Propriétés
Numéro CAS |
13520-75-7 |
|---|---|
Formule moléculaire |
Br2H2O2W |
Poids moléculaire |
377.66 g/mol |
Nom IUPAC |
dioxotungsten;dihydrobromide |
InChI |
InChI=1S/2BrH.2O.W/h2*1H;;; |
Clé InChI |
BMDNUDAQYAXMSJ-UHFFFAOYSA-N |
SMILES canonique |
O=[W]=O.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Carboxymethyl-[6-(2,5-dioxopyrrol-1-yl)hexyl]amino]acetic acid;4-methylbenzenesulfonate](/img/structure/B13737875.png)
![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate](/img/structure/B13737882.png)
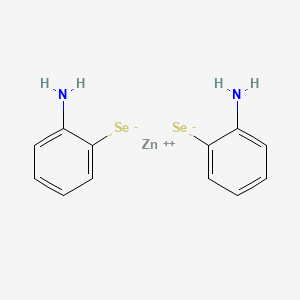

![2',4'-Difluoro-3-{[4-nitro-3-(trifluoromethyl)phenyl]carbamoyl}[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13737909.png)

![2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13737911.png)

![4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13737915.png)
